molecular formula C8H4F2N2O2 B11719340 6,7-difluoroquinazoline-2,4(1H,3H)-dione

6,7-difluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B11719340
M. Wt: 198.13 g/mol
InChI Key: MVCDFHYCPSGVFF-UHFFFAOYSA-N
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Description

6,7-Difluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dioxoquinazoline and fluorinating agents.

    Cyclization: The cyclization step involves the formation of the quinazoline ring, which can be achieved through condensation reactions with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazoline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

6,7-Difluoroquinazoline-2,4(1H,3H)-dione has various scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: It can serve as a tool for studying biological pathways and molecular targets in cells.

    Material Science: The compound’s unique properties can be explored for applications in material science, such as the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 6,7-difluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The introduction of fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to altered biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: The non-fluorinated parent compound.

    6-Fluoroquinazoline-2,4(1H,3H)-dione: A mono-fluorinated derivative.

    7-Fluoroquinazoline-2,4(1H,3H)-dione: Another mono-fluorinated derivative.

Uniqueness

6,7-Difluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of two fluorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its non-fluorinated and mono-fluorinated counterparts.

Biological Activity

6,7-Difluoroquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a quinazoline core structure with two fluorine substitutions at the 6 and 7 positions. Its molecular formula is C8H4F2N2O2C_8H_4F_2N_2O_2, and it has a molecular weight of approximately 202.12 g/mol. The presence of fluorine atoms is believed to enhance the compound's biological activity by influencing its interaction with biological targets.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound and its derivatives:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its derivatives for antimicrobial activity using the Agar well diffusion method. The findings showed that several compounds derived from this scaffold displayed moderate to strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Compound 131280
Compound 151175

The most promising derivatives were noted to be effective against antibiotic-resistant strains, indicating potential for development as new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Some studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds derived from this structure have shown activity against various cancer cell lines in vitro .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV : Similar to fluoroquinolones, derivatives of this compound have been shown to inhibit bacterial gyrase and topoisomerase IV enzymes crucial for DNA replication .
  • Interference with Cellular Processes : The presence of fluorine atoms may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives for their antimicrobial efficacy. Among these derivatives, compounds containing the 6,7-difluoro substitution exhibited enhanced activity compared to their non-fluorinated counterparts. This study underscores the importance of structural modifications in optimizing biological activity.

Properties

IUPAC Name

6,7-difluoro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCDFHYCPSGVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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